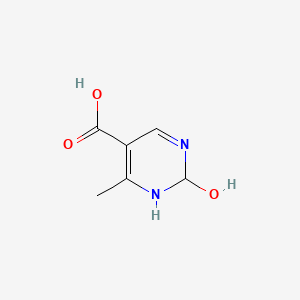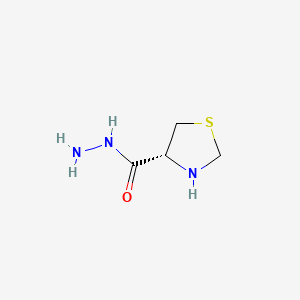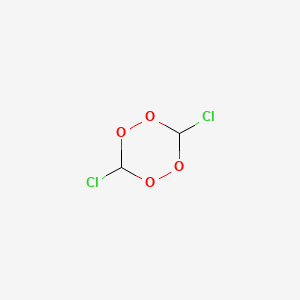
rac Bopindolol-d9
Übersicht
Beschreibung
rac Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic receptor antagonist. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and experimental applications .
Vorbereitungsmethoden
The synthesis of rac Bopindolol-d9 involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:
Formation of the Indole Derivative: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents in place of their hydrogen counterparts.
Formation of the Propanolamine Side Chain: The side chain is attached to the indole ring through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by esterification and purification processes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
rac Bopindolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac Bopindolol-d9 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium substitution on metabolism.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Drug Development: Assists in the development of new beta-blockers and other related compounds
Wirkmechanismus
rac Bopindolol-d9, like its non-deuterated counterpart, acts by non-selectively blocking beta-adrenergic receptors. This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also inhibits renin secretion, reducing the production of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
rac Bopindolol-d9 is compared with other beta-blockers such as:
Propranolol: Another non-selective beta-blocker but without deuterium substitution.
Pindolol: Similar to Bopindolol but with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker, differing in selectivity and clinical applications.
The uniqueness of this compound lies in its deuterium substitution, which provides advantages in analytical and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

